molecular formula C16H16N2O B14860934 2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile

2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile

Cat. No.: B14860934
M. Wt: 252.31 g/mol
InChI Key: CKVXXCCOLPKERT-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile is a complex organic compound that features both an indole and a nitrile functional group

Preparation Methods

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2,2-Dimethylpropanoyl chloride, which is then reacted with an indole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary but generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole moiety makes it a candidate for studies related to tryptophan metabolism and serotonin pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile involves its interaction with various molecular targets. The indole group can interact with biological receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, making the compound useful in pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 2-(2,2-Dimethylpropanoyl)-3-indol-3-ylprop-2-enenitrile include:

    2,2-Dimethylpropanoyl chloride: A precursor in the synthesis of the target compound.

    Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant hormone studies.

    3-Indolepropionic acid: An indole derivative with a carboxylic acid group, known for its antioxidant properties.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C16H16N2O/c1-16(2,3)15(19)11(9-17)8-12-10-18-14-7-5-4-6-13(12)14/h4-8,10,18H,1-3H3

InChI Key

CKVXXCCOLPKERT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CNC2=CC=CC=C21)C#N

Origin of Product

United States

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